molecular formula C16H18N6O4 B14078865 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B14078865
M. Wt: 358.35 g/mol
InChI Key: RJTCAQQFXQRVGN-UHFFFAOYSA-N
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Description

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound that features a unique combination of a furan ring, a piperazine moiety, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include p-toluenesulfonic acid (PTSA), methanesulfonic acid (MsOH), and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener synthetic methods to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include various substituted purine derivatives, alcohol derivatives of the piperazine moiety, and oxidized furan derivatives .

Scientific Research Applications

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its combination of a furan ring, a piperazine moiety, and a purine derivative, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H18N6O4/c1-20-13-12(14(23)19-16(20)25)17-11(18-13)9-21-4-6-22(7-5-21)15(24)10-3-2-8-26-10/h2-3,8H,4-7,9H2,1H3,(H,17,18)(H,19,23,25)

InChI Key

RJTCAQQFXQRVGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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